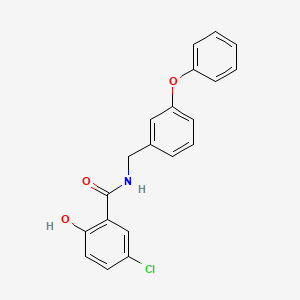
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a hydroxy group at the 2nd position, and a phenoxybenzyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-phenoxybenzylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenoxybenzylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(3-phenoxybenzyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes and products, including catalysts and intermediates for organic synthesis.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow for hydrogen bonding and other interactions with enzymes and receptors. The phenoxybenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the phenoxybenzyl group.
5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a phenoxy group.
5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of a phenoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
648923-01-7 |
|---|---|
Formule moléculaire |
C20H16ClNO3 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[(3-phenoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(12-15)20(24)22-13-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-12,23H,13H2,(H,22,24) |
Clé InChI |
NGAZVZXMQHJUBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
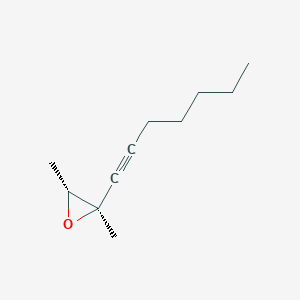
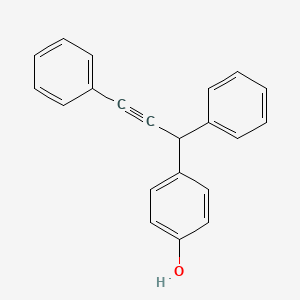
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
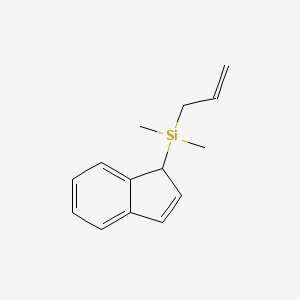
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)
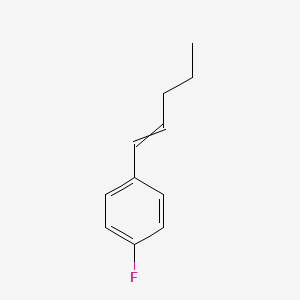
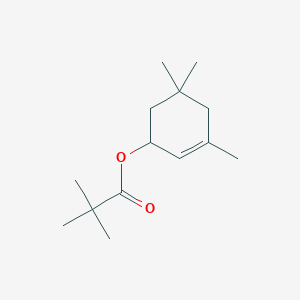

![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)

